1-(3-(Bromomethyl)-5-(methylthio)phenyl)-3-chloropropan-1-one
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Overview
Description
1-(3-(Bromomethyl)-5-(methylthio)phenyl)-3-chloropropan-1-one is an organic compound that features a bromomethyl group, a methylthio group, and a chloropropanone moiety attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Bromomethyl)-5-(methylthio)phenyl)-3-chloropropan-1-one typically involves the bromination of a precursor compound followed by chlorination. One common method includes:
Bromination: The precursor compound, 3-(methylthio)phenylpropan-1-one, is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromomethyl group.
Chlorination: The brominated intermediate is then subjected to chlorination using thionyl chloride or phosphorus trichloride to introduce the chloropropanone moiety.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: 1-(3-(Bromomethyl)-5-(methylthio)phenyl)-3-chloropropan-1-one can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the chloropropanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products:
Nucleophilic Substitution: Products include azides, thiocyanates, or other substituted derivatives.
Oxidation: Products include sulfoxides or sulfones.
Reduction: Products include alcohols.
Scientific Research Applications
1-(3-(Bromomethyl)-5-(methylthio)phenyl)-3-chloropropan-1-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of potential pharmaceutical agents due to its reactive functional groups.
Material Science: It can be used in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-(Bromomethyl)-5-(methylthio)phenyl)-3-chloropropan-1-one depends on the specific reactions it undergoes. For example:
Nucleophilic Substitution: The bromomethyl group acts as an electrophile, attracting nucleophiles to form new bonds.
Oxidation: The methylthio group undergoes oxidation to form sulfoxides or sulfones, altering the electronic properties of the molecule.
Reduction: The carbonyl group is reduced to an alcohol, changing the molecule’s reactivity and solubility.
Comparison with Similar Compounds
1-(3-(Bromomethyl)phenyl)-3-chloropropan-1-one: Lacks the methylthio group, making it less versatile in certain reactions.
1-(3-(Methylthio)phenyl)-3-chloropropan-1-one: Lacks the bromomethyl group, reducing its reactivity in nucleophilic substitution reactions.
Uniqueness: 1-(3-(Bromomethyl)-5-(methylthio)phenyl)-3-chloropropan-1-one is unique due to the presence of both bromomethyl and methylthio groups, allowing it to participate in a wider range of chemical reactions and making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C11H12BrClOS |
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Molecular Weight |
307.63 g/mol |
IUPAC Name |
1-[3-(bromomethyl)-5-methylsulfanylphenyl]-3-chloropropan-1-one |
InChI |
InChI=1S/C11H12BrClOS/c1-15-10-5-8(7-12)4-9(6-10)11(14)2-3-13/h4-6H,2-3,7H2,1H3 |
InChI Key |
XSOJTYHQIZMXCK-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=CC(=C1)C(=O)CCCl)CBr |
Origin of Product |
United States |
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